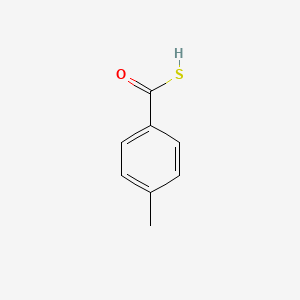
p-Methylthiobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Methylthiobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8OS and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Nephroprotective Effects
One of the notable applications of p-methylthiobenzoic acid is its nephroprotective effect against cisplatin-induced nephrotoxicity. A study demonstrated that administration of this compound at a dosage of 100 mg/kg significantly reduced nephrotoxicity in rats treated with cisplatin (7.5 mg/kg) without compromising the anti-tumor activity against colonic adenocarcinoma CC 531 . The histopathological analysis indicated improved renal function and reduced blood urea nitrogen levels.
DNA Binding and Mutagenesis Prevention
Research has shown that this compound acts as an effective scavenger of electrophilic metabolites, thereby preventing in vitro DNA binding and mutagenesis in Escherichia coli K12 induced by alkylating agents . This property highlights its potential role in cancer prevention strategies.
Agricultural Chemicals
Synthesis of Herbicides
this compound serves as an important intermediate in the synthesis of various agricultural chemicals, particularly herbicides. Its derivatives are utilized in developing compounds that exhibit herbicidal activity, enhancing crop protection against weeds . The ability to modify its structure allows for tailored herbicide formulations that can target specific plant species while minimizing environmental impact.
Material Science
Polymer Additives
In material science, this compound is explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and plastics . The unique chemical structure allows for interactions that improve the overall performance of polymer products.
Data Table: Summary of Applications
Case Studies
Case Study 1: Nephroprotection in Rats
In a controlled experiment, researchers administered this compound to rats prior to cisplatin treatment. Results showed a marked decrease in renal damage compared to control groups, with histological examinations revealing less tubular necrosis and lower serum creatinine levels. This study underscores the compound's potential therapeutic benefits in oncology settings where nephrotoxicity is a concern.
Case Study 2: Herbicide Development
A series of experiments focused on synthesizing new herbicides from derivatives of this compound. These studies demonstrated enhanced efficacy against specific weed species while maintaining low toxicity profiles for non-target organisms, indicating a promising direction for sustainable agriculture practices.
Eigenschaften
CAS-Nummer |
50684-43-0 |
|---|---|
Molekularformel |
C8H8OS |
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
4-methylbenzenecarbothioic S-acid |
InChI |
InChI=1S/C8H8OS/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
PJHWTWHVCOZCPU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)S |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)S |
Synonyme |
4-methylthiobenzoic acid 4-MTBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















